molecular formula C18H16N2O4S2 B2940491 N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 796110-07-1

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2940491
M. Wt: 388.46
InChI Key: BIPNIUIHCSMGSN-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTA is a member of the thiazole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In

Scientific Research Applications

Electrophysiological Activity

  • Cardiac Electrophysiology : Some derivatives, like N-substituted imidazolylbenzamides or benzene-sulfonamides, exhibit cardiac electrophysiological activities similar to potent class III agents, indicating their potential in treating arrhythmias (Morgan et al., 1990).

Photodynamic Therapy

  • Cancer Treatment : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promise in photodynamic therapy, particularly for cancer treatment. Their good fluorescence properties and high singlet oxygen quantum yield make them effective Type II photosensitizers (Pişkin et al., 2020).

Anticancer Activity

  • Cancer Cell Line Targeting : Certain benzamide derivatives have demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, surpassing reference drugs in some instances (Ravinaik et al., 2021).

Antimicrobial Agents

  • Antimicrobial Properties : Thiazole derivatives, including some benzamide derivatives, have been synthesized and shown to possess antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Chawla, 2016).

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Some derivatives have been explored as inhibitors of acetylcholinesterase, indicating potential applications in neurodegenerative diseases (Brown-Proctor et al., 1999).

Antimalarial and Antiviral Applications

  • Antimalarial and COVID-19 Potential : Certain sulfonamide derivatives have shown promising antimalarial activity and potential utility against COVID-19 due to their structure and molecular interactions (Fahim & Ismael, 2021).

Drug Metabolism

  • Drug Metabolism Studies : Research on compounds like SB-649868, which share structural similarities, helps in understanding the metabolism and disposition of these types of drugs in humans (Renzulli et al., 2011).

Nematocidal Activity

  • Pest Control : Novel derivatives containing the thiazole amide moiety have been evaluated for their nematocidal activities, showing potential in agricultural applications (Liu et al., 2022).

Catalysis in Chemical Synthesis

  • Synthetic Catalysis : Sulfonated polyacrylamide derivatives have been used as catalysts in the synthesis of thiazole derivatives, showcasing their utility in chemical manufacturing processes (Shahbazi-Alavi et al., 2019).

Antihyperglycemic Agents

  • Diabetes Treatment : Some benzamide derivatives have been identified as potential antidiabetic agents, with specific compounds showing promising results in the treatment of diabetes mellitus (Nomura et al., 1999).

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-14-7-3-12(4-8-14)16-11-25-18(19-16)20-17(21)13-5-9-15(10-6-13)26(2,22)23/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPNIUIHCSMGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

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